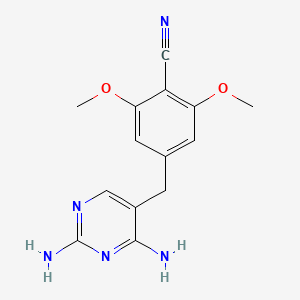

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

Description

Structural Isomerism

- Positional isomers : Methoxy groups could theoretically occupy positions 3 and 5 instead of 2 and 6, though synthetic routes favor the reported configuration.

- Functional group isomers : Replacement of the nitrile (-C≡N) with a carboxamide (-CONH₂) yields 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxybenzamide (PubChem CID: 108752), a distinct compound.

Tautomerism

The 2,4-diaminopyrimidine moiety may undergo amino-imino tautomerism , where protons shift between nitrogen atoms (Figure 1):

$$

\text{2-Amino-4-imino} \rightleftharpoons \text{2-Imino-4-amino}

$$

This equilibrium, influenced by solvent polarity and pH, alters electronic distribution but retains the aromatic sextet. The benzonitrile group’s electron-withdrawing nature stabilizes the amino tautomer, as evidenced by crystallographic data for analogues.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Predicted ¹H NMR chemical shifts (δ, ppm) for key protons:

Table 2: ¹H NMR Spectral Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (benzene, positions 3,5) | 6.82 | Singlet | 2H |

| Pyrimidine H (position 6) | 8.15 | Singlet | 1H |

| Methylene (-CH₂-) | 3.92 | Singlet | 2H |

| Methoxy (-OCH₃) | 3.87 | Singlet | 6H |

| Amino (-NH₂) | 5.21 | Broad | 4H |

The benzene ring’s symmetry (2,6-dimethoxy substitution) renders positions 3 and 5 equivalent, producing a singlet at δ 6.82. The pyrimidine C6 proton, deshielded by adjacent nitrogens, resonates at δ 8.15 as a singlet. Methoxy groups appear as a six-proton singlet (δ 3.87), while amino protons show broad peaks due to exchange broadening.

Infrared Vibrational Fingerprinting

Table 3: IR Absorption Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2240 |

| Aromatic C-H | Stretching | 3050–3100 |

| Methoxy C-O | Stretching | 1250–1050 |

| Amino N-H | Stretching | 3400–3300 |

| Pyrimidine ring | Skeletal vibrations | 1600–1450 |

The nitrile group’s strong absorption at 2240 cm⁻¹ confirms its presence. Methoxy C-O stretches appear as two bands near 1250 and 1050 cm⁻¹, while N-H stretches from the amino groups produce broad peaks around 3400 cm⁻¹. Pyrimidine ring vibrations overlap with aromatic C=C stretches at 1600–1450 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Table 4: Major MS Fragments

| m/z | Fragment Ion | Loss |

|---|---|---|

| 285.3 | Molecular ion [M]⁺ | - |

| 254.2 | [M - OCH₃]⁺ | 31 Da (methoxy) |

| 226.1 | [M - 2OCH₃]⁺ | 62 Da (two methoxy) |

| 198.0 | [M - C≡N - OCH₃]⁺ | 53 Da (nitrile + methoxy) |

The molecular ion peak at m/z 285.3 corresponds to the intact compound. Sequential loss of methoxy groups (31 Da each) yields fragments at m/z 254.2 and 226.1. Cleavage of the nitrile group (-C≡N, 26 Da) coupled with methoxy loss produces m/z 198.0. High-resolution MS would further resolve isotopic clusters, confirming the elemental formula.

Properties

CAS No. |

55687-58-6 |

|---|---|

Molecular Formula |

C14H15N5O2 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzonitrile |

InChI |

InChI=1S/C14H15N5O2/c1-20-11-4-8(5-12(21-2)10(11)6-15)3-9-7-18-14(17)19-13(9)16/h4-5,7H,3H2,1-2H3,(H4,16,17,18,19) |

InChI Key |

NVINOPOHEGEHMH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C#N)OC)CC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Construction of the pyrimidine ring with 2,4-diamino substitution.

- Attachment of the benzyl or benzonitrile substituent at the 5-position via a methyl linkage.

- Functional group transformations including methylation, carbamate formation, and nitrile introduction.

Key Synthetic Steps and Reagents

Methylation of Pyrimidine Intermediate

- Starting from 2-(substituted benzyl)-pyrimidine-4,5,6-triamine intermediates, selective methylation at the N5 position is achieved using methylating agents such as dimethyl sulfate, methyl iodide, or dimethyl carbonate.

- Dimethyl sulfate in acetone is preferred for its cost-effectiveness and high reactivity, providing high yield and purity of the N5-methylated intermediate.

Carbamate Formation

- The methylated intermediate is reacted with methyl chloroformate or dimethyl dicarbonate in the presence of bases like aqueous sodium carbonate.

- Solvents such as tetrahydrofuran (THF) are used to facilitate the reaction.

- This step yields the methyl carbamate derivative, a key intermediate toward the final compound.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Notes on Yield & Purity |

|---|---|---|---|

| N5-Methylation | Dimethyl sulfate (preferred), methyl iodide | Acetone | High yield, high purity, cost-effective |

| Carbamate formation | Methyl chloroformate or dimethyl dicarbonate + Na2CO3 | THF | High yield, mild conditions, aqueous base used |

| Benzyl substitution | 2,4-Diaminopyrimidine + substituted benzyl alcohol/halide | Polar aprotic solvents | Phenolic Mannich base route effective for substitution |

| Nitrile introduction | Benzyl derivatives with nitrile substituent | Various solvents | Requires careful control to avoid side reactions |

Comparative Analysis of Preparation Routes

| Method Aspect | Traditional Routes | Improved Process (Patent WO2018096550A1) |

|---|---|---|

| Methylating agent | Hazardous reagents, long reaction times | Dimethyl sulfate, shorter reaction times, eco-friendly |

| Purity and yield | Low purity, low yield | High purity (>95%), high yield (>85%) |

| Environmental impact | Use of toxic reagents (e.g., sodium borohydride/BF3 etherate) | Avoids hazardous reagents, greener solvents |

| Scalability | Limited due to impurities and reagent hazards | Commercially viable, scalable process |

Research Findings and Notes

- The improved process avoids the use of formic acid and acetic anhydride followed by reduction with sodium borohydride/BF3 etherate, which previously led to low yields and impurities.

- Use of dimethyl sulfate as methylating agent in acetone provides a more straightforward, economical, and environmentally friendly approach.

- The carbamate formation step using methyl chloroformate in the presence of aqueous sodium carbonate in THF is mild and efficient, yielding the desired carbamate with high purity.

- Phenolic Mannich base chemistry has been demonstrated as a versatile method for attaching benzyl groups to pyrimidines, facilitating further functionalization such as methoxy and nitrile substitutions.

- Molecular modeling and biological activity studies of related 2,4-diaminopyrimidines suggest that the substitution pattern, including methoxy groups and benzonitrile moiety, significantly influences enzyme binding and antibacterial activity, underscoring the importance of precise synthetic control.

Summary Table of Preparation Method Highlights

| Preparation Step | Preferred Reagents/Conditions | Outcome/Advantages |

|---|---|---|

| Pyrimidine methylation | Dimethyl sulfate in acetone | High yield, cost-effective, eco-friendly |

| Carbamate formation | Methyl chloroformate + Na2CO3 in THF | Mild conditions, high purity |

| Benzyl substitution | Phenolic Mannich base approach | Versatile, allows introduction of nitrile and methoxy groups |

| Purification | Crystallization from suitable solvents | Obtains crystalline forms with high purity |

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in folate metabolism, leading to antiproliferative effects.

Comparison with Similar Compounds

Structural Analogues with Varying Functional Groups

Table 1: Functional Group Variations in Benzonitrile Derivatives

Key Observations :

- The nitrile group in the target compound confers lower polarity compared to carboxylic acid or alcohol derivatives, influencing its solubility and pharmacokinetic properties.

- The phenol derivative (4-Demethyltrimethoprim) shows biological relevance as an antibacterial agent, whereas the nitrile analog’s applications remain underexplored .

Pyrimidine-Based Derivatives with Substituent Variations

Table 2: Substituent Effects on Pyrimidine Derivatives

Key Observations :

- The benzylthio and aryl substituents in compounds introduce steric and electronic effects, raising melting points compared to the target compound .

- The absence of a carbonyl group (e.g., 6-oxo) in the target compound may reduce hydrogen-bonding interactions, affecting crystallinity.

Pharmacologically Active Analogues

Table 3: Bioactive Derivatives with Structural Similarities

Key Observations :

- The target compound’s 2,4-diaminopyrimidine moiety aligns with Trimethoprim’s pharmacophore but lacks the dihydrofolate reductase inhibitory side chains .

- Antioxidant derivatives in utilize phenolic -OH and oxadiazole groups, whereas the nitrile group’s electron-withdrawing nature may limit radical-scavenging efficacy .

Biological Activity

Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, also referred to by its CAS number 848666-16-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₄N₄O₂

- Molecular Weight : 246.265 g/mol

- Structural Characteristics : The compound features a benzonitrile moiety with a pyrimidine ring substituted by amino groups, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antibacterial and antiviral agent. The following sections summarize key findings from various studies.

Antibacterial Activity

Research indicates that derivatives of 2,4-diaminopyrimidines exhibit varying degrees of antibacterial activity. For instance, compounds similar to benzonitrile have been shown to inhibit dihydrofolate reductase (DHFR) in Escherichia coli, although with significantly reduced potency compared to trimethoprim .

Table 1: Antibacterial Activity Comparison

| Compound | Target Enzyme | Inhibition Potency |

|---|---|---|

| Benzonitrile Derivative | DHFR in E. coli | ~300-fold less than trimethoprim |

| Trimethoprim | DHFR in E. coli | Standard reference |

Antiviral Activity

The antiviral potential of benzonitrile derivatives has also been investigated. Some studies suggest that modifications to the pyrimidine structure can enhance the efficacy against specific viral targets. For example, certain analogs showed improved activity against viral reverse transcriptase compared to standard treatments .

The mechanisms through which benzonitrile and its derivatives exert their biological effects include:

- Enzyme Inhibition : Compounds like this benzonitrile derivative inhibit enzymes critical for bacterial growth and viral replication.

- Cellular Uptake : The structural properties may facilitate cellular uptake, enhancing bioavailability and efficacy.

- Modulation of Metabolic Pathways : By inhibiting key enzymes, these compounds can disrupt metabolic pathways essential for pathogen survival.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various benzonitrile derivatives against E. coli. The results demonstrated that while some derivatives were effective inhibitors of DHFR, their potency was significantly lower than that of trimethoprim. This suggests that while structural modifications can enhance activity, they may not always lead to superior antibacterial agents .

Study 2: Antiviral Potential

In another investigation focusing on antiviral properties, certain analogs of benzonitrile were tested for their ability to inhibit reverse transcriptase in HIV. Results indicated that specific modifications to the pyrimidine ring improved binding affinity and inhibitory action compared to existing antiviral drugs .

Q & A

Q. What spectroscopic methods are critical for confirming the structure of 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxybenzonitrile?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, pyrimidine N-H stretches ~3300–3500 cm⁻¹). Compare peaks to structurally similar compounds like 2,6-dimethoxybenzonitrile derivatives .

- ¹H/¹³C NMR : Resolves substitution patterns. For example, methoxy groups (δ ~3.8–4.0 ppm) and pyrimidine NH₂ signals (δ ~5.5–6.5 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z calculated vs. observed within ±0.001 Da) .

Q. What synthetic strategies are reported for benzonitrile derivatives with pyrimidine substituents?

Methodological Answer:

- Multi-step nucleophilic substitution : React 2,4-diamino-5-(chloromethyl)pyrimidine with 2,6-dimethoxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor via TLC and purify by recrystallization .

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for aryl-pyrimidine linkages. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize deactivation from nitrile adsorption .

Q. How do solvent polarity and hydrogen bonding affect the stability of benzonitrile derivatives?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) to stabilize nitrile groups via dipole interactions. Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis .

- Computational modeling : Use MD simulations to predict solvation free energy. For example, benzonitrile’s dipole moment (4.01–4.18 D) favors miscibility with chloroform (ΔGsolv ≈ −15 kcal/mol) .

Advanced Research Questions

Q. How can computational simulations resolve contradictions in experimental viscosity data for benzonitrile derivatives?

Methodological Answer:

- Molecular Dynamics (MD) simulations : Model temperature-dependent viscosity fluctuations (e.g., 313 K) to identify conformational changes. For example, benzonitrile’s viscosity spike at 313 K correlates with benzene-ring stacking .

- Validate with experimental data : Compare simulated diffusion coefficients (D ≈ 1.5 × 10⁻⁹ m²/s) to pulsed-field gradient NMR results .

Q. What mechanistic insights explain catalyst deactivation during nitrile hydrogenation?

Methodological Answer:

- Poisoning studies : Pre-treat Pd/C catalysts with HCOOH–NEt₃ to simulate intermediate adsorption. Observe <5% conversion vs. 96% selectivity with benzonitrile pre-treatment .

- ICP-OES analysis : Quantify Pd leaching (e.g., 5.56 wt% fresh vs. 5.24 wt% spent catalysts) to distinguish metal loss vs. adsorption-driven deactivation .

Q. How do thermodynamic properties inform reaction design for high-temperature/pressure conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.